(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[2-[(3-chlorophenoxy)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-11-5-3-6-12(8-11)18-9-10-4-1-2-7-13(10)14(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSNGGUCHUTFIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2=CC(=CC=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681346 | |
| Record name | {2-[(3-Chlorophenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-74-3 | |
| Record name | {2-[(3-Chlorophenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme and Conditions
This classical method involves coupling an aryl halide with a boron reagent under palladium catalysis. For (2-((3-Chlorophenoxy)methyl)phenyl)boronic acid, the typical synthetic precursor is an aryl halide such as 3-bromo-(2-chlorophenoxy)methylbenzene.
- Catalyst : Pd(PPh₃)₄ or similar palladium complexes
- Boronic Ester Source : Boronic esters or boronic acid derivatives (e.g., pinacolborane)
- Solvent System : Biphasic mixture such as tetrahydrofuran (THF) and water
- Temperature : 80–100°C optimized for yield and selectivity
- Base : Commonly potassium carbonate or sodium hydroxide to facilitate transmetalation
Mechanism
The palladium catalyst facilitates oxidative addition of the aryl halide, transmetalation with the boron reagent, and reductive elimination to form the C-C bond, yielding the boronic acid product.
Metal-Catalyzed Direct C-H Borylation
Reaction Scheme and Conditions
This more recent approach bypasses the need for pre-functionalized halides by directly borylating the aromatic C-H bond using transition metal catalysts.
- Catalyst : Iridium complexes such as [Ir(COD)(OMe)]₂
- Ligands : 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) for regioselectivity
- Boron Source : Pinacolborane (HBpin)
- Solvent : Typically inert solvents like toluene or dioxane
- Temperature : 80–100°C
Regioselectivity Control
Regioselectivity is a critical challenge. Temporary directing groups (e.g., sulfonyl or carbonyl) can be introduced to guide borylation selectively to the 3-position on the phenyl ring. Computational studies (DFT) assist in predicting optimal catalysts and ligands for regioselectivity.
Advantages and Limitations
- Advantages : Direct functionalization, fewer steps, potentially greener synthesis
- Limitations : Requires catalyst optimization, potential for lower yields if regioselectivity is poor
Comparative Summary of Preparation Methods
| Feature | Suzuki-Miyaura Cross-Coupling | Metal-Catalyzed Direct C-H Borylation |
|---|---|---|
| Starting Material | Aryl halide (e.g., bromide) | Aromatic C-H bond |
| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄) | Iridium complexes (e.g., [Ir(COD)(OMe)]₂) |
| Boron Source | Boronic esters or acids | Pinacolborane (HBpin) |
| Reaction Temperature | 80–100°C | 80–100°C |
| Regioselectivity Control | High, depends on halide position | Requires directing groups or ligand optimization |
| Number of Steps | Multi-step (halogenation + coupling) | Single-step direct functionalization |
| Yield | Generally high | Variable, depends on catalyst and conditions |
| Environmental Considerations | Uses organic solvents, metal catalyst residues | Potentially greener, fewer reagents |
Analytical Data and Purity Considerations
Impurity Profiling
Impurities such as carboxy phenyl boronic acid and methyl phenyl boronic acid derivatives can arise during synthesis. Quantification is essential for quality control.
| Impurity | Mean Concentration (ppm) | %RSD (Relative Standard Deviation) |
|---|---|---|
| Carboxy Phenyl Boronic Acid | 10,596.1 | 6.1 |
| Methyl Phenyl Boronic Acid | 21,000.9 | 1.9 |
Table 1: Impurity Analysis Data (n=7)
Analytical Techniques
- LC-MS/MS : High sensitivity (~0.1 ppm detection limit) for genotoxic impurities
- ¹H NMR : Structural confirmation
- ICP-MS : Trace metal analysis for catalyst residues
Strategies to Prevent Protodeboronation
The boronic acid group is susceptible to protodeboronation, especially under acidic conditions. To mitigate this:
- Protection as MIDA Boronates : Stabilizes the boronic acid during harsh reactions; deprotection occurs post-synthesis.
- Reaction Conditions : Conduct reactions at low temperatures (≤0°C) and buffered pH (7–8) to minimize decomposition.
Research Findings and Optimization Notes
- Ligand Selection : Bulky ligands like 1,2-bis(diphenylphosphino)ethane improve regioselectivity by suppressing side reactions.
- Directing Groups : Temporary sulfonyl or carbonyl groups enhance regioselective borylation.
- Computational Approaches : DFT calculations predict transition-state energies, guiding catalyst and ligand choice.
- Batch Consistency : Multivariate statistical analysis (e.g., PCA) helps identify batch outliers and optimize process control.
Summary Table of Key Parameters
| Parameter | Suzuki-Miyaura Cross-Coupling | Direct C-H Borylation |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | [Ir(COD)(OMe)]₂ |
| Boron Source | Boronic ester/acid | Pinacolborane (HBpin) |
| Solvent | THF/H₂O | Toluene or dioxane |
| Temperature | 80–100°C | 80–100°C |
| Base | K₂CO₃ or NaOH | Not required |
| Regioselectivity Control | Halide position | Directing groups, ligands |
| Yield | High | Moderate to high |
| Impurity Control | LC-MS/MS, NMR, ICP-MS | LC-MS/MS, NMR, ICP-MS |
| Protodeboronation Prevention | MIDA protection, low temp | MIDA protection, low temp |
Chemical Reactions Analysis
Types of Reactions
(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce phenols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
- One of the primary applications of (2-((3-Chlorophenoxy)methyl)phenyl)boronic acid is as a reagent in Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, leading to the synthesis of biaryl compounds that are essential intermediates in pharmaceuticals and agrochemicals .
Reaction Conditions and Mechanism
- Typical conditions for these reactions include:
- Catalysts : Palladium acetate or palladium chloride
- Bases : Potassium carbonate or sodium carbonate
- Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature : 80-100°C under an inert atmosphere (argon or nitrogen)
The mechanism involves oxidative addition, transmetalation, and reductive elimination, facilitating the formation of the desired biaryl products.
Medicinal Chemistry
Development of Drug Candidates
- Boronic acids, including this compound, have been investigated for their potential in drug development. They exhibit various biological activities such as anticancer, antibacterial, and antiviral properties. For instance, derivatives of boronic acids are being explored for their use as proteasome inhibitors in cancer therapy .
Case Study: Vaborbactam
- Vaborbactam is a cyclic boronic acid that has been approved for clinical use as a β-lactamase inhibitor. It is used in combination with antibiotics to treat infections caused by resistant bacteria. The mechanism of action involves binding to the active site of β-lactamases, preventing them from hydrolyzing β-lactam antibiotics .
Material Science
Functionalized Polymers
- Boronic acid derivatives have been utilized to create responsive materials. For example, polymers functionalized with this compound can respond to changes in pH or sugar concentrations, making them suitable for drug delivery systems and biosensors .
Sensing Applications
- These compounds are also employed in the development of fluorescence probes for detecting specific ions such as Fe³⁺ and F⁻ in biological and environmental samples. This application is crucial for bioimaging and environmental monitoring.
Environmental Applications
Electrochemical Degradation Studies
- Research has shown that boronic acids can play a role in the electrochemical degradation of pollutants such as clofibric acid. Techniques like anodic oxidation are being explored for wastewater treatment, highlighting the environmental significance of these compounds.
Data Tables
| Application Area | Specific Use Case | Key Findings/Notes |
|---|---|---|
| Organic Synthesis | Suzuki-Miyaura Reactions | Forms biaryl compounds; essential for pharmaceuticals |
| Medicinal Chemistry | Drug Development | Anticancer properties; example: Vaborbactam |
| Material Science | Responsive Polymers | Suitable for drug delivery and biosensing |
| Environmental Science | Electrochemical Degradation | Effective in treating wastewater pollutants |
Mechanism of Action
The mechanism of action of (2-((3-Chlorophenoxy)methyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition of enzyme activity. This interaction is particularly important in the development of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity and applications of (2-((3-Chlorophenoxy)methyl)phenyl)boronic acid can be contextualized by comparing it to structurally related boronic acids. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Substituents | Reactivity Profile | Applications | References |
|---|---|---|---|---|---|
| This compound | C₁₃H₁₁BClO₃ | -B(OH)₂, -(3-Cl-phenoxy)methyl | Moderate steric hindrance; enhanced stability in aqueous conditions due to ether linkage. | Suzuki couplings, drug intermediates | |
| 3-Chlorophenylboronic acid | C₆H₅BClO₂ | -B(OH)₂, -Cl (para) | High electronic activation; minimal steric hindrance. | Catalytic reactions, sensors | |
| (4-Chloro-3-(methoxymethoxy)phenyl)boronic acid | C₈H₉BClO₄ | -B(OH)₂, -Cl, -OCH₂OCH₃ | Enhanced solubility due to methoxymethoxy group; selective reactivity in polar solvents. | Medicinal chemistry, agrochemicals | |
| (2-Chloro-3-fluoro-6-methoxyphenyl)boronic acid | C₇H₆BClFO₃ | -B(OH)₂, -Cl, -F, -OCH₃ | Balanced electronic effects (Cl/F); methoxy improves regioselectivity. | Fluorinated drug synthesis | |
| Phenylboronic acid | C₆H₇BO₂ | -B(OH)₂ (unsubstituted) | Baseline reactivity; limited steric/electronic modulation. | General organic synthesis |
Key Findings from Comparative Studies
Electronic Effects: The 3-chlorophenoxy group in the target compound introduces stronger electron-withdrawing effects compared to simple chloro-substituted analogs (e.g., 3-chlorophenylboronic acid), accelerating oxidative addition in cross-coupling reactions . Methoxymethoxy or fluoro substituents in analogs (e.g., (4-Chloro-3-(methoxymethoxy)phenyl)boronic acid) enhance solubility but reduce electrophilicity due to electron-donating groups .
Steric Hindrance: The phenoxymethyl group in the target compound creates moderate steric bulk, improving selectivity in coupling reactions compared to unsubstituted phenylboronic acids . Compounds like (2-Chloro-3-fluoro-6-methoxyphenyl)boronic acid exhibit higher steric demands due to multiple substituents, which can slow reaction kinetics .
Stability and Solubility: The ether linkage in this compound enhances stability in aqueous media compared to esters or halides, making it suitable for bioconjugation . Analogs with trifluoromethyl or nitro groups (e.g., (2-Methoxy-5-nitropyridin-3-yl)boronic acid) show lower thermal stability due to electron-deficient aromatic systems .
Biological Activity: While the target compound is primarily a synthetic intermediate, structurally similar boronic acids with amino or hydroxymethyl groups (e.g., (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid) demonstrate protease inhibition or antimicrobial activity .
Biological Activity
(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. Boronic acids are known for their ability to interact with various biological targets, including enzymes and proteins, which can lead to significant therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
Research indicates that this compound may exert its biological effects through the following mechanisms:
- Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes involved in cellular signaling pathways, potentially leading to apoptosis in cancer cells.
- Interaction with Proteasomes : Boronic acids can bind to proteasomes, affecting protein degradation and influencing cell cycle progression .
- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and causing cell cycle arrest .
Antiproliferative Activity
A study evaluating the antiproliferative effects of phenylboronic acid derivatives found that this compound exhibited significant activity across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the sulforhodamine B (SRB) assay after 72 hours of treatment.
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) | Mode of Action |
|---|---|---|
| A2780 (Ovarian) | 15 | Apoptosis induction via caspases |
| MCF7 (Breast) | 30 | Cell cycle arrest |
| A549 (Lung) | 25 | Proteasome inhibition |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications to the phenyl and chlorophenoxy groups can significantly alter its binding affinity and biological effects. For instance, the presence of a chlorinated aromatic group enhances interactions with biological targets, making it a promising candidate for drug development.
Table 2: Comparison of Similar Boronic Acids
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Bromophenylboronic Acid | Bromine substituent on phenyl | Higher reactivity in Suzuki reactions |
| 4-Fluorophenylboronic Acid | Fluorine substituent on phenyl | Enhanced selectivity in biological assays |
| 3-Chlorophenylboronic Acid | Chlorine on phenyl ring | Similar reactivity but different activity |
Case Studies
- Anticancer Efficacy : In vitro studies have demonstrated that this compound effectively inhibits the growth of ovarian cancer cells, leading to significant reductions in cell viability compared to control groups .
- Mechanistic Insights : Flow cytometry analyses revealed that treatment with this compound resulted in G2/M phase arrest in cancer cells, correlating with increased caspase-3 activity and morphological changes indicative of apoptosis .
Q & A
Q. What are the common synthetic routes for (2-((3-Chlorophenoxy)methyl)phenyl)boronic acid, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves sequential functionalization of a phenylboronic acid precursor. A common route includes:
Suzuki-Miyaura Coupling : Reacting a halogenated phenylboronic acid derivative with 3-chlorophenoxymethyl groups under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like THF or dioxane, with a base (K₂CO₃ or NaOAc) .
Protection/Deprotection : Use of protecting groups (e.g., pinacol ester) to stabilize the boronic acid during alkylation or etherification steps .
- Characterization : Intermediates are validated via LC-MS/MS (to detect impurities like carboxylated byproducts, as shown in ) and NMR (¹H/¹³C) to confirm substitution patterns .
Q. How is the purity of this compound assessed in research settings?
- Methodological Answer :
- LC-MS/MS Analysis : Quantifies genotoxic impurities (e.g., carboxylated or methylated boronic acids) with a limit of detection (LOD) ≤10 ppm. For example, carboxylated analogs show retention times distinct from the target compound, with %RSD <6% for reproducibility .
- HPLC with UV/Vis Detection : Validates purity >97% using C18 columns and acetonitrile/water gradients. Relative retention times are compared against certified reference standards .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic acid to minimize side products?
- Methodological Answer :
- Catalyst Selection : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos enhances selectivity for aryl-aryl couplings, reducing homocoupling byproducts .
- Solvent/Base Optimization : Use of EtOH/H₂O mixtures with Na₂CO₃ improves solubility and reduces boronic acid protodeboronation. Microwave-assisted synthesis (e.g., 100°C, 20 min) increases yields by 15–20% compared to conventional heating .
- Additives : Adding tetrabutylammonium bromide (TBAB) stabilizes the boronate intermediate, suppressing aryl halide hydrolysis .
Q. What strategies address discrepancies in catalytic efficiency when using this compound in cross-coupling reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ IR or GC-MS to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
- Electronic Effects : The electron-withdrawing 3-chlorophenoxy group reduces boronic acid reactivity. Compensate by using electron-rich palladium catalysts (e.g., Pd(PCy₃)₂) or increasing reaction temperature to 90–110°C .
- Competitive Inhibition : Co-occurring impurities (e.g., methylphenylboronic acid) can inhibit catalysis. Pre-purify the boronic acid via recrystallization (ethanol/water) to achieve >99% purity .
Q. How does the steric and electronic profile of this compound influence its reactivity in non-Suzuki reactions?
- Methodological Answer :
- Petasis Borono-Mannich Reaction : The bulky 3-chlorophenoxy group slows imine addition, requiring longer reaction times (24–48 hrs) or Lewis acid catalysts (e.g., Cu(OTf)₂) to activate the imine .
- Rh-Catalyzed Additions : In alkene hydroboration, the compound’s steric hindrance favors β-hydride elimination, producing styrene derivatives. Mitigate this by using low-temperature conditions (−20°C) and excess boronic acid (2 eq) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
